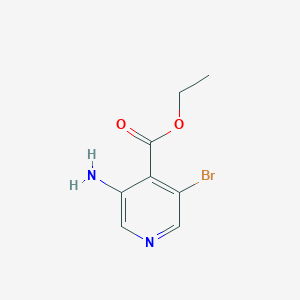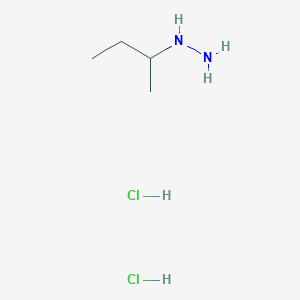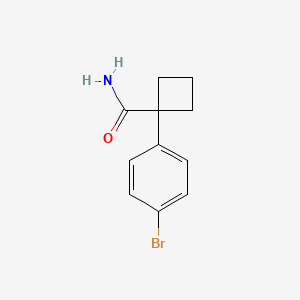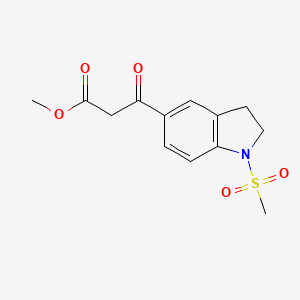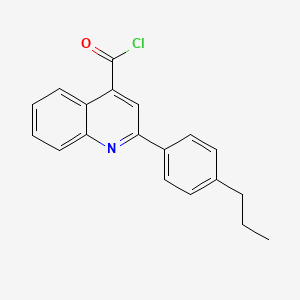
2-(4-丙基苯基)喹啉-4-甲酰氯
描述
2-(4-Propylphenyl)quinoline-4-carbonyl chloride (PPQC) is a compound used in a variety of scientific research applications. It is a member of the quinoline family, which is a group of heterocyclic aromatic compounds that contain a fused benzene and pyridine ring. PPQC is a white, crystalline solid that is soluble in organic solvents, such as ethyl acetate and dimethyl sulfoxide (DMSO). PPQC is commonly used in organic synthesis, as a reagent for the preparation of a variety of quinolines and other heterocyclic compounds.
科学研究应用
合成和化学反应: 喹啉衍生物,包括与 2-(4-丙基苯基)喹啉-4-甲酰氯相关的衍生物,因其合成和反应性而受到研究。例如,Aleksandrov 等人(2020 年)探讨了喹啉衍生物的合成和亲电取代反应,突出了它们在生产各种取代衍生物方面的潜力 (Aleksandrov、Zablotskii 和 El’chaninov,2020).
阳离子的化学传感器: 喹啉衍生物已被研究其作为化学传感器的潜力。Hranjec 等人(2012 年)合成了新型苯并咪唑和苯并咪唑并[1,2-a]喹啉,评估了它们作为不同阳离子化学传感器的效用 (Hranjec 等人,2012).
缓蚀: 喹啉化合物也因其缓蚀性能而受到研究。Singh 等人(2016 年)分析了各种喹啉衍生物在酸性介质中对低碳钢的缓蚀作用 (Singh、Srivastava 和 Quraishi,2016).
化学合成中的催化: 在催化领域,Wang 等人(2009 年)研究了铱催化的喹啉氢化反应,深入了解了喹啉及其衍生物的氢化机理 (Wang 等人,2009).
光学和电子性质: 喹啉衍生物的光学和电子性质也引起人们的兴趣。Zeyada 等人(2016 年)研究了喹啉衍生物薄膜的结构和光学性质,发现了在材料科学中的潜在应用 (Zeyada、El-Nahass 和 El-Shabaan,2016).
属性
IUPAC Name |
2-(4-propylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(20)22)15-6-3-4-7-17(15)21-18/h3-4,6-12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKHOSVBWXOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)



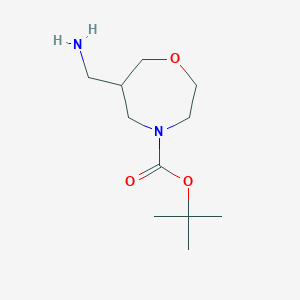


![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)
